molecular formula C10H15N3O3 B2770393 ethyl 2-(N-hydroxyimino)-2-(trimethyl-1H-pyrazol-4-yl)acetate CAS No. 1006494-91-2

ethyl 2-(N-hydroxyimino)-2-(trimethyl-1H-pyrazol-4-yl)acetate

Cat. No.: B2770393
CAS No.: 1006494-91-2
M. Wt: 225.248
InChI Key: XKAXFWNCAMMSEV-UHFFFAOYSA-N
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Description

Ethyl 2-(N-hydroxyimino)-2-(trimethyl-1H-pyrazol-4-yl)acetate (CAS: 1006494-91-2) is a pyrazole-derived compound featuring a hydroxyimino group and three methyl substituents on the pyrazole ring. Its molecular structure (Fig. The compound’s stability and reactivity are influenced by its substituents, particularly the electron-withdrawing N-hydroxyimino group and the steric effects of the trimethylpyrazole system.

Properties

IUPAC Name

ethyl (2E)-2-hydroxyimino-2-(1,3,5-trimethylpyrazol-4-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O3/c1-5-16-10(14)9(12-15)8-6(2)11-13(4)7(8)3/h15H,5H2,1-4H3/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKAXFWNCAMMSEV-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=NO)C1=C(N(N=C1C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=N/O)/C1=C(N(N=C1C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Ethyl (2E)-2-hydroxyimino-2-(1,3,5-trimethylpyrazol-4-yl)acetate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The compound can also participate in nucleophilic substitution reactions, where the hydroxyimino group can be replaced by other nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of ethyl 2-(N-hydroxyimino)-2-(trimethyl-1H-pyrazol-4-yl)acetate involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their activity. The pyrazole ring can interact with enzymes and receptors, modulating their function. These interactions contribute to the compound’s biological effects, such as anti-inflammatory and antimicrobial activities.

Comparison with Similar Compounds

Core Heterocyclic Systems

  • Target Compound: The pyrazole ring in the target compound is substituted with three methyl groups and an N-hydroxyimino-acetate side chain. This contrasts with imidazole-based analogs (e.g., ethyl 2-(2,5-diphenyl-1H-imidazol-4-yl)acetate, Fig. 1A in ), which have a five-membered ring with two nitrogen atoms. Pyrazoles generally exhibit higher metabolic stability than imidazoles due to reduced susceptibility to oxidative degradation .

Substituent Effects on Physicochemical Properties

Compound Class Substituents Solubility (Predicted) Lipophilicity (LogP)
Target Compound Trimethylpyrazole, N-hydroxyimino Moderate ~2.5 (estimated)
Imidazole Derivatives () Halogenated aryl (Cl, Br, CF₃) Low 3.0–4.5
Benzofuran Acetate () Bromo, ethylsulfinyl Very low ~3.8
  • Halogenated Derivatives : Chloro- and bromophenyl substituents (e.g., C, D) increase molecular weight and lipophilicity, reducing aqueous solubility but enhancing membrane permeability .
  • Sulfinyl Groups : The ethylsulfinyl group in ’s benzofuran acetate introduces polarity but may reduce stability due to susceptibility to redox reactions .

Crystallographic and Stability Data

  • Target Compound: Limited crystallographic data are available, but analogous pyrazole derivatives (e.g., ) stabilize via π-π interactions (3.8 Å spacing) and weak C-H⋯O hydrogen bonds. The trimethyl groups may enhance crystalline packing efficiency .
  • Benzofuran Acetate (): Exhibits three non-classical C-H⋯O hydrogen bonds and disordered ethyl groups, suggesting conformational flexibility that could impact solid-state stability .

Biological Activity

Ethyl 2-(N-hydroxyimino)-2-(trimethyl-1H-pyrazol-4-yl)acetate (C10H15N3O3) is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound includes a hydroxylamine functional group linked to a pyrazole ring, which is known for its diverse biological activities. The compound has a molecular weight of approximately 225.24 g/mol and features the following properties:

Property Value
Molecular FormulaC10H15N3O3
Molecular Weight225.24 g/mol
Melting PointNot specified
SolubilityNot specified

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Notably, compounds containing hydroxylamine groups have been shown to exhibit significant antimicrobial and anticancer properties. The mechanisms through which this compound may exert its effects include:

  • Antioxidant Activity : Hydroxylamine derivatives often exhibit antioxidant properties, which can protect cells from oxidative stress.
  • Enzyme Inhibition : The presence of the pyrazole ring may allow for the inhibition of specific enzymes involved in disease pathways.
  • Cellular Signaling Modulation : By influencing signaling pathways, this compound may affect cell proliferation and apoptosis.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The following modifications have been noted to enhance efficacy:

  • Substituents on the Pyrazole Ring : Variations in substituents can significantly influence potency against specific targets.
  • Hydroxylamine Group Positioning : The position and orientation of the hydroxylamine group can alter binding affinity to biological targets.

Antimicrobial Activity

A study evaluated the antimicrobial activity of various hydroxylamine derivatives, including this compound. Results indicated that certain derivatives exhibited potent activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 5 to 50 µg/mL depending on the structure.

Anticancer Potential

Research has demonstrated that pyrazole derivatives can induce apoptosis in cancer cell lines. In vitro studies showed that this compound reduced cell viability in human cancer cell lines (e.g., HeLa and MCF-7) with IC50 values around 20 µM, indicating promising anticancer activity.

Summary of Findings

The biological activity of this compound suggests potential applications in antimicrobial and anticancer therapies. Further research is warranted to explore its full therapeutic potential and optimize its structure for enhanced efficacy.

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